Oléocanthal

Vue d'ensemble

Description

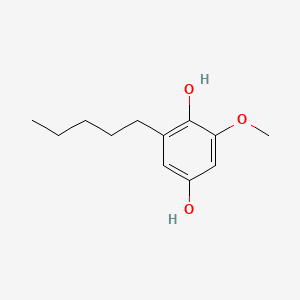

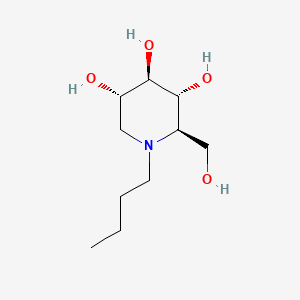

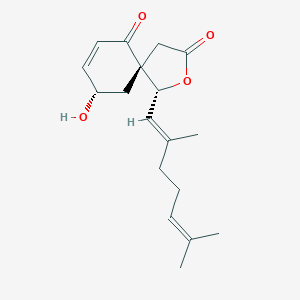

L’oléocanthal est un composé phénolique naturel présent dans l’huile d’olive extra vierge. Il s’agit d’un type de phényléthanoïde et il est responsable de la sensation de brûlure caractéristique dans la gorge lors de la consommation d’huile d’olive de haute qualité . L’this compound est connu pour ses propriétés anti-inflammatoires et antioxydantes, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques .

Applications De Recherche Scientifique

Oleocanthal has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenolic compounds and their reactions.

Biology: Oleocanthal is studied for its role in cellular processes, including apoptosis and inflammation.

Industry: Oleocanthal is explored for its use in food preservation and as a natural additive in cosmetics.

Mécanisme D'action

L’oléocanthal exerce ses effets par le biais de plusieurs mécanismes moléculaires :

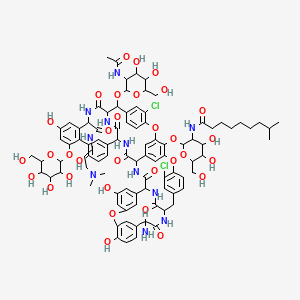

Anti-inflammatoire : Il inhibe les enzymes cyclooxygénases (COX), de manière similaire aux anti-inflammatoires non stéroïdiens (AINS) tels que l’ibuprofène.

Antioxydant : L’this compound élimine les radicaux libres et régule à la hausse les enzymes antioxydantes.

Anticancéreux : Il induit l’apoptose dans les cellules cancéreuses en activant les voies de la caspase et en inhibant la prolifération cellulaire.

Neuroprotecteur : L’this compound améliore l’élimination des protéines bêta-amyloïdes, qui sont impliquées dans la maladie d’Alzheimer.

Analyse Biochimique

Biochemical Properties

Oleocanthal plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleocanthal inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition is similar to the action of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID) . Additionally, oleocanthal has been shown to interact with lysosomal membranes, leading to lysosomal membrane permeabilization in cancer cells .

Cellular Effects

Oleocanthal exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oleocanthal induces lysosomal membrane permeabilization in cancer cells, leading to cell death . It also affects the expression of genes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of oleocanthal involves several key interactions. Oleocanthal binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also induces lysosomal membrane permeabilization in cancer cells, leading to the release of lysosomal enzymes and subsequent cell death . Furthermore, oleocanthal modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleocanthal change over time. Oleocanthal is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that oleocanthal maintains its anti-inflammatory and anticancer properties over time, although its potency may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of oleocanthal vary with different dosages in animal models. At low to moderate doses, oleocanthal exhibits anti-inflammatory and anticancer effects without significant toxicity . At high doses, oleocanthal can cause adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of oleocanthal plateau or diminish at higher doses .

Metabolic Pathways

Oleocanthal is involved in several metabolic pathways. It interacts with enzymes such as COX and lysosomal enzymes, influencing metabolic flux and metabolite levels . Oleocanthal also affects the levels of various metabolites involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Transport and Distribution

Oleocanthal is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Oleocanthal accumulates in specific tissues, such as the liver and gastrointestinal tract, where it exerts its effects . Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

Oleocanthal’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in lysosomes, where it induces lysosomal membrane permeabilization and subsequent cell death in cancer cells . Oleocanthal may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’oléocanthal peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l’estérification du tyrosol avec l’acide élénolique . La réaction nécessite généralement un catalyseur acide et est effectuée sous reflux. Une autre voie de synthèse implique l’oxydation de l’oléuropéine, un composé apparenté présent dans l’huile d’olive, suivie d’une hydrolyse et d’une estérification .

Méthodes de production industrielle

En milieu industriel, l’this compound est principalement extrait de l’huile d’olive extra vierge. Le processus d’extraction implique l’utilisation de solvants tels que le méthanol ou l’éthanol pour séparer l’this compound de la matrice huileuse . Le composé extrait est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’oléocanthal subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : La réduction de l’this compound peut produire des dérivés alcooliques.

Substitution : L’this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe fonctionnel ester.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que des alcools, des quinones et des esters substitués .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

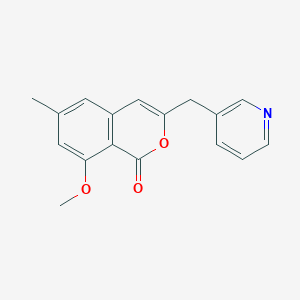

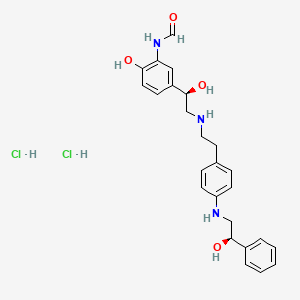

Comparaison Avec Des Composés Similaires

Composés similaires

Oléuropéine : Un autre composé phénolique présent dans l’huile d’olive, connu pour ses propriétés antioxydantes.

Hydroxytyrosol : Un puissant antioxydant également présent dans l’huile d’olive.

Tyrosol : Un précurseur de l’oléocanthal ayant des activités biologiques similaires.

Unicité

L’this compound est unique en raison de ses propriétés anti-inflammatoires et antioxydantes doubles, qui ne sont pas aussi prononcées dans des composés similaires . Sa capacité à imiter l’action de l’ibuprofène tout en étant un composé naturel le rend particulièrement précieux dans les applications thérapeutiques .

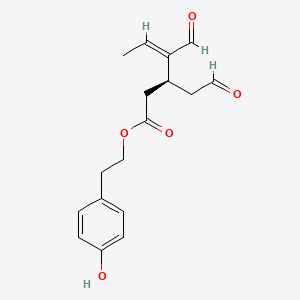

Propriétés

Numéro CAS |

289030-99-5 |

|---|---|

Formule moléculaire |

C17H20O5 |

Poids moléculaire |

304.34 g/mol |

Nom IUPAC |

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+ |

Clé InChI |

VPOVFCBNUOUZGG-JLZUIIAYSA-N |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

SMILES isomérique |

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

SMILES canonique |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Apparence |

Solid powder |

| 289030-99-5 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal. |

Origine du produit |

United States |

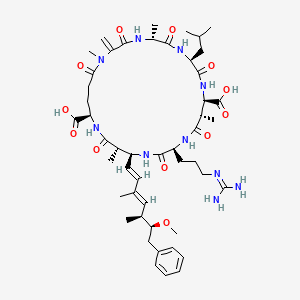

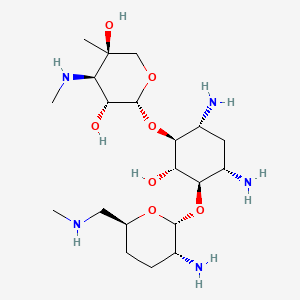

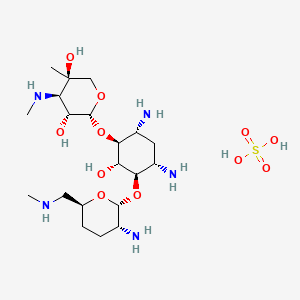

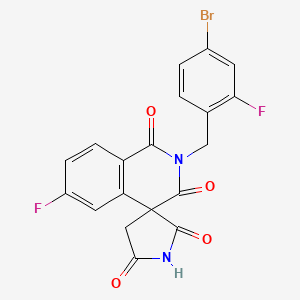

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.